molecular formula C18H18ClN3O4 B11420775 ethyl [5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate

ethyl [5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate

Cat. No.: B11420775
M. Wt: 375.8 g/mol
InChI Key: DEXZEZBJCQUNGB-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(2-CHLOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(2-CHLOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrrolo[3,4-d]pyrimidine core. The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(2-CHLOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 2-[5-(2-CHLOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(2-CHLOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

ETHYL 2-[5-(2-CHLOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE can be compared with other similar compounds, such as:

    Ethyl 2-[5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidin-6-yl]propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.

    Methyl 2-[5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate: This compound has a methyl group instead of an ethyl group.

The uniqueness of ETHYL 2-[5-(2-CHLOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

ethyl 2-[5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]acetate

InChI

InChI=1S/C18H18ClN3O4/c1-4-26-14(23)10-22-9-13-15(17(24)21(3)18(25)20(13)2)16(22)11-7-5-6-8-12(11)19/h5-9H,4,10H2,1-3H3

InChI Key

DEXZEZBJCQUNGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C2C(=C1C3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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